molecular formula C12H19BO2 B13405648 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

Cat. No.: B13405648
M. Wt: 206.09 g/mol
InChI Key: VKHCYLVRGBKLAH-UHFFFAOYSA-N
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Description

2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid is a useful research compound. Its molecular formula is C12H19BO2 and its molecular weight is 206.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19BO2

Molecular Weight

206.09 g/mol

IUPAC Name

2,2-dimethylpropoxy-(4-methylphenyl)borinic acid

InChI

InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3

InChI Key

VKHCYLVRGBKLAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Introduction: Beyond Boronic Acids - The Unique Potential of Arylborinic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Arylborinic Acid Esters: Synthesis, Properties, and Applications of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and medicinal chemistry, organoboron compounds have emerged as indispensable tools. While boronic acids and their esters have been extensively studied and utilized, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the related class of borinic acids and their esters remain a comparatively underexplored frontier.[1] Borinic acids, with the general structure R₂BOH, and their esters, R₂BOR', offer a unique reactivity profile and steric environment compared to their boronic counterparts (RB(OH)₂ and RB(OR')₂). This guide delves into the technical details of a specific arylborinic acid ester, 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers at the forefront of chemical innovation.

Physicochemical and Structural Properties

The properties of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid are influenced by the presence of two p-tolyl groups and a bulky neopentoxy group attached to the boron center. These structural features impart specific characteristics that are crucial for its reactivity and handling.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₉H₂₅BOCalculated
Molecular Weight 280.21 g/mol Calculated
CAS Number Not AssignedInferred from database searches
Appearance White to off-white solidBased on similar arylboron compounds[2]
Melting Point 90-100 °CEstimated based on 4-methylbenzeneboronic acid neopentyl glycol ester (91.5-97.5 °C)[2]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, Chloroform); Insoluble in water.General property of boronic and borinic esters
Stability More stable towards hydrolysis than the corresponding borinic acid. The bulky neopentyl group provides steric protection.General knowledge of borinic esters

Synthesis of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid: A Step-by-Step Protocol

The synthesis of arylborinic acid esters can be achieved through several routes. A common and effective method involves the reaction of a Grignard reagent with a suitable boronic ester, followed by esterification. The following protocol outlines a plausible synthesis for 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid.

Experimental Protocol: Synthesis of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2,2-Dimethyl-1-propanol (Neopentyl alcohol)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of a solution of 4-bromotoluene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining 4-bromotoluene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Formation of the Boronic Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of triisopropyl borate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Esterification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude p-tolylboronic acid.

  • Formation of the Borinic Ester:

    • To a solution of the crude p-tolylboronic acid in anhydrous toluene, add 2,2-dimethyl-1-propanol (1.1 eq).

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting boronic acid is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Boronic Ester Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification A 4-Bromotoluene C p-Tolylmagnesium bromide A->C Reaction B Mg, I₂ (cat.) Anhydrous THF B->C E Intermediate Borate Complex C->E Addition D Triisopropyl borate D->E G p-Tolylboronic acid E->G Quenching F 1 M HCl F->G I 2,2-Dimethylpropoxy- (4-methylphenyl)borinic acid G->I Dehydration H 2,2-Dimethyl-1-propanol Toluene, Reflux (Dean-Stark) H->I

Caption: Synthetic workflow for 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid.

Applications in Research and Development

Arylborinic acid esters, while less common than their boronic counterparts, hold significant potential in various areas of chemical research, particularly in organic synthesis and drug development.

Suzuki-Miyaura Cross-Coupling Reactions

Borinic acid derivatives can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5][6][7] The mechanism is analogous to that involving boronic acids, proceeding through oxidative addition, transmetalation, and reductive elimination.[6][8][9] The use of a borinic ester can offer advantages in terms of stability and solubility in organic solvents compared to the free borinic acid. The bulky neopentoxy group in 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid can influence the rate and selectivity of the transmetalation step.

SuzukiMiyaura pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate R¹-Pd(II)L₂-R² transmetalation->intermediate borinic_ester R²₂(BOR³) (Borinic Ester) borinic_ester->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron-Based Prodrugs and Therapeutics

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, with several boronic acid-based drugs approved by the FDA.[10][11] Boronic and borinic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[1] Borinic acid esters can serve as prodrugs, which are converted to the active borinic acid in vivo.[10][12] The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester group. The 2,2-dimethylpropoxy group in the title compound would likely lead to a slower, more controlled release of the active di-(p-tolyl)borinic acid.

Recent research has focused on developing boronic acid and ester-based prodrugs that target the high levels of reactive oxygen species (ROS) in the tumor microenvironment for selective cancer therapy.[12] The carbon-boron bond can be cleaved by ROS, leading to the release of a cytotoxic agent. This strategy could be extended to borinic acid derivatives.

Conclusion and Future Outlook

2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid and related arylborinic acid esters represent a valuable, yet underutilized, class of organoboron reagents. Their unique structural and electronic properties make them promising candidates for applications in both organic synthesis and medicinal chemistry. As our understanding of the synthesis and reactivity of these compounds grows, we can expect to see their increased application in the development of novel synthetic methodologies and the design of next-generation therapeutics. The continued exploration of this chemical space is a fertile ground for discovery for researchers and scientists in both academic and industrial settings.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(26), 9348–9357. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved March 4, 2026, from [Link]

  • Al-Zoubi, R. M., & Al-Masri, A. A. (2022). Arylboronic Acids and Ester-Based Prodrugs Targeting Oxidative Stress in Cancer. Molecules, 27(15), 4948. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Future Medicinal Chemistry, 14(12), 855-871. [Link]

  • Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2573. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • 4-Methylbenzeneboronic acid neopentyl glycol ester, 99%. (n.d.). Fisher Scientific. Retrieved March 4, 2026, from [Link]

  • Rios-Lugo, M. J., et al. (2022). Synthesis, In Silico, and Biological Evaluation of a Borinic Tryptophan-Derivative That Induces Melatonin-like Amelioration of Cognitive Deficit in Male Rat. Molecules, 27(6), 1919. [Link]

  • Tourwé, D., et al. (2001). Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) and its incorporation into an opioid peptide. Bioorganic & Medicinal Chemistry Letters, 11(3), 323-325. [Link]

  • Guryev, A. A., et al. (2022). Synthesis of Novel Multifunctional bora-Ibuprofen Derivatives. NSF Public Access Repository. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
  • Dimethyl(1-oxopropyl)phenylsilane. (n.d.). Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Minimizing homocoupling of borinic esters in Suzuki reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Current Status: Online Agent: Senior Application Scientist Ticket Focus: Minimizing Homocoupling of Borinic/Boronic Esters Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: Defining the Problem

Welcome to the technical support center. You are likely here because your Suzuki coupling yielded a significant amount of homocoupled byproduct (R-R) instead of the desired cross-coupled product (R-Ar).

Before applying a fix, we must distinguish the chemical nature of your reagents. While often conflated, Borinic Esters (


) and Boronic Esters  (

) exhibit different stability profiles. Borinic esters are more Lewis acidic, more nucleophilic, and significantly more prone to oxidative degradation than their boronic counterparts.

This guide treats the Oxidative Homocoupling of the Boron Species as the primary failure mode, as this is the most common issue when using reactive esters.

Diagnostic Module: Identify Your Homocoupling

Use this logic flow to determine the root cause. Not all dimers are the same.

DiagnosticFlow Start Analyze Reaction Mixture (LCMS / GCMS) Decision Which Dimer is Dominant? Start->Decision BoronDimer Boron-Boron Dimer (R-R) (Oxidative Homocoupling) Decision->BoronDimer Dimer from Boron Reagent HalideDimer Halide-Halide Dimer (Ar-Ar) (Reductive Homocoupling) Decision->HalideDimer Dimer from Electrophile O2Cause CAUSE: Oxygen Ingress (Pd-Peroxo species formed) BoronDimer->O2Cause Primary Mechanism TransCause CAUSE: Slow Transmetallation (Catalyst disproportionation) HalideDimer->TransCause Primary Mechanism

Figure 1: Diagnostic logic to distinguish between oxidative homocoupling (boron-derived) and reductive homocoupling (halide-derived).

Module 1: The Oxygen Factor (The #1 Culprit)

The Mechanism: The homocoupling of borinic/boronic esters is overwhelmingly driven by the presence of oxygen. dissolved


 reacts with the Pd(0) or Pd(II) species to form peroxo-palladium complexes. These complexes act as oxidants, facilitating the coupling of two boron species (Glaser-type coupling) rather than the desired transmetallation with the halide [1, 2].

The Protocol: Rigorous Degassing "Sparging" with a balloon is often insufficient for high-energy borinic esters.

Step-by-Step: Freeze-Pump-Thaw (The Gold Standard)

  • Seal: Place your solvent/reagent mixture in a Schlenk flask or heavy-walled pressure tube.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely solid.
    
  • Pump: Open the flask to high vacuum (manifold) for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the flask (isolate from vacuum) and thaw in a warm water bath. Gas bubbles will evolve.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon (Ar is heavier than

    
     and provides a better "blanket" for the reaction).
    

Data: Oxygen Impact on Yield

Condition Cross-Coupling Yield Homocoupling (R-R)
Open Air < 30% > 50%

| Balloon Sparge (


, 10 min) | 65% | 15% |
| Freeze-Pump-Thaw (3 cycles) | 92%  | < 2%  |

Module 2: Kinetic Control (Stoichiometry & Addition)

The Problem: Homocoupling is second-order with respect to the boron species (Rate


). Cross-coupling is first-order with respect to boron and halide (Rate 

). If you dump all the borinic ester in at once, the high instantaneous concentration

statistically favors the second-order side reaction [3].

The Protocol: Slow Addition (Syringe Pump) Instead of a "one-pot" addition, maintain a low steady-state concentration of the borinic ester.

  • Setup: Dissolve the catalyst, base, and aryl halide in the reaction vessel.

  • Load: Dissolve the borinic ester in a separate vial with degassed solvent. Load into a gas-tight syringe.

  • Inject: Use a syringe pump to add the borinic ester solution over 30–60 minutes at the reaction temperature.

  • Why it works: The catalyst immediately consumes the entering boron species for cross-coupling (which is fast), leaving essentially zero excess boron available to find a partner for homocoupling.

Module 3: Base Selection & Transmetallation Tuning

The Mechanism: The base plays a dual role: it activates the boron species (forming a boronate "ate" complex) to facilitate transmetallation. However, borinic esters are already highly Lewis acidic. Using a base that is too strong (e.g.,


, 

) generates a high concentration of the highly reactive "ate" complex, which is prone to oxidation and homocoupling [4].

Troubleshooting Table: Base Selection

Base TypeExampleRecommended ForRisk Level
Strong/Hard

Unreactive aryl chloridesHigh (Rapid homocoupling)
Mild/Buffered

Standard aryl bromides/iodidesLow (Standard choice)
Anhydrous

Borinic Esters / Silanols Minimal (Prevents hydrolysis)

Recommendation: For borinic esters, switch to anhydrous conditions using Cesium Fluoride (CsF) or Potassium Phosphate (


)  in dry dioxane or toluene. Avoid water/alcohol mixtures if possible, as they promote protodeboronation and oxidative pathways.

Module 4: Catalyst & Ligand Architecture

The Insight: To minimize homocoupling, the rate of Reductive Elimination (forming Product) must be faster than the rate of Transmetallation of a second boron species. Bulky, electron-rich phosphine ligands accelerate the cross-coupling cycle and sterically crowd out the formation of the homocoupling intermediates.

Recommended Systems:

  • Buchwald Precatalysts (e.g., XPhos Pd G4): These generate the active Pd(0) species immediately without requiring an induction period (where homocoupling often occurs).

  • 
    :  The large bite angle of dppf favors reductive elimination of the cross-product.
    
  • Avoid:

    
     for sensitive borinic esters. It often contains excess free phosphine and oxidized Pd species that can initiate homocoupling chains.
    

Visualizing the Pathway

The following diagram illustrates the "Fork in the Trail" where oxygen diverts the reaction toward homocoupling.

Mechanism Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Peroxo Peroxo-Pd Species Pd0->Peroxo + O2 (FAST) TransM Transmetallation (Ar-Pd-B) OxAdd->TransM + R-B(OR)2 (Base) RedElim Reductive Elimination (Product Ar-R) TransM->RedElim RedElim->Pd0 Oxygen O2 Ingress Homo Homocoupling (R-R) Peroxo->Homo + 2 R-B(OR)2

Figure 2: The "Oxygen Fork". Presence of O2 creates a peroxo-species that bypasses the halide cycle, consuming the boron reagent to form dimers.

Frequently Asked Questions (FAQ)

Q: My borinic ester is an oil and hard to weigh without exposing to air. How do I handle it? A: Do not weigh it directly. Prepare a stock solution of the borinic ester in degassed solvent (e.g., THF or Toluene) inside a glovebox. Use this solution for your stoichiometry calculations. This prevents the "surface oxidation" that occurs when weighing small oil droplets in air.

Q: Can I use scavengers to stop homocoupling? A: Yes. Adding substoichiometric amounts of phenol (2,6-di-tert-butyl-4-methylphenol, BHT) can act as a radical scavenger if the homocoupling is proceeding via a radical pathway (less common in Suzuki, but possible). However, the best "scavenger" is simply a high concentration of the aryl halide relative to the boron species.

Q: I see "Ar-Ar" (halide dimer) instead of "R-R". Is this the same problem? A: No. This is Reductive Homocoupling of the electrophile. This usually means your catalyst is active, but your Transmetallation is too slow .

  • Fix: Switch to a stronger base (e.g., KOH instead of Carbonate) or add water to the solvent system (if tolerating) to solubilize the inorganic base.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Adrio, J., & Hii, K. K. (2007). Oxidative homocoupling of arylboronic acids by a palladium-peroxo complex. Chemical Communications, (23), 2432-2434. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. Link

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link

Validation & Comparative

Neopentyl vs. Pinacol Boronates: A Technical Guide to Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Verdict

In the landscape of Suzuki-Miyaura cross-coupling, Pinacol Boronates (Bpin) and Neopentyl Glycol Boronates (Bneop) represent the two dominant ester classes. While Bpin is the industry standard for discovery chemistry due to ubiquitous commercial availability, Bneop offers distinct advantages in process chemistry and atom economy .

  • Choose Pinacol (Bpin) when: You are in early-stage discovery, require maximum commercial availability of pre-functionalized building blocks, and need high stability during aggressive purification (silica gel).

  • Choose Neopentyl (Bneop) when: You require crystallinity for non-chromatographic purification (recrystallization), need slightly improved atom economy, or are operating under specific anhydrous conditions where Bneop exhibits superior reactivity profiles.

Physicochemical Profile & Atom Economy[1][2][3][4]

The choice between neopentyl and pinacol esters often comes down to physical properties that influence handling and scalability.

Comparative Data Table
FeaturePinacol Boronate (Bpin)Neopentyl Boronate (Bneop)Advantage
Diol Precursor Pinacol (2,3-dimethyl-2,3-butanediol)Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)--
Diol MW 118.17 g/mol 104.15 g/mol Bneop (Lighter)
Atom Economy Lower (Higher mass waste)Higher (Less mass waste)Bneop
Physical State Often Oils / Low-melting solidsOften Crystalline Solids Bneop (Purification)
Hydrolytic Stability Extremely High (Steric bulk)High (Neopentyl effect), but distinctBpin (Storage)
Reactivity (Ni-Cat) ModerateHigh (Faster consumption in competition)Bneop
Commercial Availability UbiquitousModerate/GrowingBpin
The "Crystallinity" Factor in Process Chemistry

For drug development professionals, the physical state of an intermediate is critical.

  • Bpin derivatives often exist as oils or amorphous solids due to the conformational flexibility and lipophilicity of the tetramethylethylene backbone. This necessitates silica gel chromatography for purification.

  • Bneop derivatives possess a rigid, symmetric chair-like conformation in the dioxaborinane ring. This structural rigidity promotes efficient crystal packing, frequently allowing purification via recrystallization rather than chromatography. This is a decisive factor for kilogram-scale synthesis.

Mechanistic Insight: Activation & Transmetallation

Understanding the activation pathway is essential for troubleshooting sluggish couplings. Boronic esters are generally pre-catalysts ; they must often hydrolyze to the boronic acid or form a reactive "ate" complex to undergo transmetallation.

Pathway Visualization

The following diagram illustrates the divergent activation pathways. Bpin's steric bulk retards the formation of the "ate" complex compared to the less hindered Bneop, explaining Bneop's superior reactivity in certain competition experiments.

G cluster_0 Steric Influence Start Boronic Ester (Inactive) AteComplex Tetra-coordinate 'Ate' Complex (Activated) Start->AteComplex + Base Hydrolysis Hydrolysis to Boronic Acid Start->Hydrolysis + H2O / Slow Base Base (OH- / RO-) Base->AteComplex Transmetal Transmetallation AteComplex->Transmetal Rate Determining Step Hydrolysis->AteComplex + Base / Fast Pd_Complex Pd(II)-Ar-X Pd_Complex->Transmetal Product Cross-Coupled Product Transmetal->Product Reductive Elimination

Caption: Activation pathway of boronic esters. Bneop forms the activated 'ate' complex more readily than Bpin due to reduced steric hindrance around the boron center.

Synthetic Utility & Protocols

A. Synthesis of Neopentyl Boronates (Esterification)

While Bpin is often bought, Bneop is frequently synthesized from the corresponding boronic acid to facilitate purification.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Neopentyl Glycol (1.05 equiv)

  • Solvent: Toluene or Cyclohexane (for azeotropic removal of water)

  • Dean-Stark apparatus or Molecular Sieves

Protocol:

  • Charge a reaction flask with the Aryl Boronic Acid and Neopentyl Glycol.

  • Add Toluene (approx. 5-10 mL per mmol).

  • Heat to reflux with a Dean-Stark trap to remove water.

    • Note: The reaction is usually complete when water evolution ceases (1-3 hours).

  • Cool to room temperature.

  • Purification: Unlike Bpin (which requires evaporation and often chromatography), Bneop derivatives often precipitate upon cooling or addition of a non-polar anti-solvent (e.g., Hexanes). Filter the solid to obtain the pure ester.

B. Standard Suzuki-Miyaura Coupling with Bneop

This protocol is optimized for Bneop esters, utilizing their solubility profile.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Neopentyl Boronate (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes. Oxygen inhibition is a common failure mode.

  • Assembly: In a reaction vial, combine Aryl Halide, Neopentyl Boronate, Base, and Catalyst.

  • Solvation: Add the degassed solvent.

  • Reaction: Seal and heat to 80-100°C. Monitor via HPLC/UPLC.

    • Observation: Bneop esters may show a lag period compared to free acids as they undergo in-situ hydrolysis/activation.

  • Workup: Dilute with EtOAc, wash with water.

  • Analysis: Check for the presence of protodeboronated byproduct (Ar-H), which indicates catalyst death or insufficient transmetallation rates.

Decision Matrix: Selecting the Right Ester

Use this logic flow to determine the appropriate reagent for your campaign.

DecisionMatrix Start Select Boron Reagent Q1 Is the Boronate Commercially Available? Start->Q1 Q2 Is the Product a Crystalline Solid? Q1->Q2 No (Must Synthesize) UseBpin USE Bpin (Speed/Convenience) Q1->UseBpin Yes (Buy it) Q3 Is Atom Economy/Scale Critical (>100g)? Q2->Q3 No / Unknown UseBneop USE Bneop (Purification/Efficiency) Q2->UseBneop Yes (Recrystallize) Q3->UseBpin No (Discovery Scale) Q3->UseBneop Yes

Caption: Decision logic for selecting between Pinacol and Neopentyl boronates based on availability, physical state, and scale.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Li, J., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling. Journal of Organic Chemistry. Link

  • Wilson, D. A., et al. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[2][3] Link

  • Oka, N., et al. (2022).[4] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[4] Organic Letters. Link

  • Mastronardi, M. (2014). Green Chemistry Principle #2: Atom Economy. Green Chemistry Initiative. Link

Sources

Kinetic studies of Suzuki-Miyaura reactions with borinic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Borinic Species

In the optimization of Suzuki-Miyaura cross-couplings, the choice of boron source is often reduced to a binary decision: Boronic Acids (


) for reactivity or Boronic Esters  (

, e.g., Pinacol) for stability.

However, Borinic Acid Esters (


)—often derived from 9-BBN hydroborations or diarylborinic scaffolds—occupy a critical "middle ground" in kinetic performance. They offer unique advantages in 

couplings
and atom economy , yet they follow distinct kinetic laws compared to their boronic counterparts.

This guide objectively compares the kinetic profiles of Borinic Acid Esters (BAEs) against standard alternatives, providing the mechanistic insight required to manipulate their reaction rates (


) and suppress side pathways like protodeboronation.

Comparative Analysis: Borinic vs. Boronic Kinetics

The following table summarizes the kinetic and thermodynamic trade-offs between the three primary boron classes. Data is synthesized from standard kinetic benchmarking (e.g., Soderquist et al., Lloyd-Jones et al.).

Table 1: Kinetic & Performance Metrics
FeatureBoronic Acid (

)
Boronic Ester (

)
Borinic Acid Ester (

)
Primary Utility Standard aryl-aryl couplingStable storage, slow release

alkyl coupling
, stereospecific synthesis
Transmetallation Rate (

)
High (Fastest)Low (Requires hydrolysis or activation)Medium (Sterically modulated)
Lewis Acidity HighLow (Attenuated by back-bonding)High (More Lewis acidic than esters)
Protodeboronation (

)
High (Rapid degradation)Low (Stable)Variable (High for aryl, Low for alkyl)
Active Species Hydroxy-boronate [

]

Alkoxy-boronate [

]

Dialkyl-alkoxy-boronate [

]

Atom Economy Poor (2 OH groups waste)Very Poor (Pinacol waste)Excellent (Only 1 OR group waste)
Key Kinetic Insight: The Steric Penalty

Borinic esters (specifically 9-BBN derivatives) exhibit a steric penalty during transmetallation. While their Lewis acidity is higher than Pinacol esters (facilitating base coordination), the sheer bulk of the


 moiety (e.g., the bicyclic 9-BBN backbone) slows the approach to the Palladium center.
  • Implication: To maintain high Turnover Frequencies (TOF), BAEs often require smaller bases (e.g., NaOH, KOMe) rather than bulky bases (e.g.,

    
    , 
    
    
    
    ) that are effective for Boronic acids.

Mechanistic Deep Dive: The Transmetallation Bifurcation

Understanding the kinetics of BAEs requires mapping the Transmetallation (TM) step, which is universally acknowledged as the rate-determining step (RDS) or part of the turnover-limiting sequence in these systems.

Unlike Boronic acids, which often react via the Oxo-Palladium Pathway (Base reacts with Pd first), Borinic esters predominantly favor the Boronate Pathway (Base reacts with Boron first) due to their high Lewis acidity and lipophilicity.

Diagram 1: Kinetic Pathways of Borinic Esters

This diagram illustrates the competition between the inactive "Ate" complex formation and the active transmetallation pathway.

Suzuki_Borinic_Mechanism cluster_0 Critical Kinetic Bottleneck PreCat Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition Complex) PreCat->OxAdd Ar-X, k1 (fast) TM_State Transmetallation TS (Pd-O-B Bridge) OxAdd->TM_State + Boronate (k_TM) BorinicEster Borinic Ester (R2B-OR') Boronate Boronate 'Ate' Complex [R2B(OR')(OR'')] - BorinicEster->Boronate + Base (K_eq) Base Base (MO-R'') Boronate->TM_State Product Coupled Product (Ar-R) TM_State->Product Reductive Elim. (k_RE)

Caption: The Boronate Pathway dominates for Borinic Esters. The concentration of the "Ate" complex is dictated by


; high concentrations of base can saturate this equilibrium, making the reaction zero-order in base.

Experimental Protocol: Determining and Reaction Order

To validate the performance of a Borinic Acid Ester in your specific matrix, you must determine the reaction order with respect to the Boron species. This protocol uses In-Situ 19F NMR (if fluorinated substrates are used) or HPLC Sampling to determine the rate law.

Objective

Determine if the reaction is First Order (standard behavior) or Zero Order (saturation kinetics) with respect to the Borinic Ester.

Reagents
  • Substrate: 4-Fluorobromobenzene (1.0 equiv) - Acts as both substrate and 19F NMR reporter.

  • Boron Source: B-Octyl-9-BBN (Borinic Ester model) vs. Octylboronic acid (Control).

  • Catalyst: Pd(PPh3)4 (1 mol%).

  • Base: KOMe (2.0 equiv) in THF.

  • Internal Standard:

    
    -Trifluorotoluene (0.5 equiv).
    
Step-by-Step Methodology
  • Glovebox Assembly: In a nitrogen-filled glovebox, prepare a stock solution of the Catalyst and Internal Standard in THF (

    
    -THF if using NMR lock, though non-deuterated is fine for no-D NMR).
    
  • Baseline Acquisition: Charge an NMR tube (screw-cap) with the Substrate and Boron source. Add the Catalyst/Standard stock solution. Cap and shake. Acquire a

    
     spectrum.
    
  • Initiation: Inject the Base solution (dissolved in THF) through the septum. Start the timer immediately.

  • Monitoring:

    • Method A (In-Situ NMR): Insert into pre-shimmed NMR probe heated to reaction temp (e.g., 60°C). Acquire 19F spectra every 60 seconds (ns=4, d1=5s).

    • Method B (Aliquot Quench): If using HPLC, remove 50

      
       aliquots every 5 minutes, quench immediately into cold EtOAc/HCl (0.1 M), and analyze organic phase.
      
  • Data Processing:

    • Integrate the product peak relative to the Internal Standard.

    • Plot [Product] vs. Time.

    • Calculate Initial Rate (

      
      )  from the linear portion of the first 10-15% conversion.
      
Data Interpretation (Self-Validating Logic)
  • Scenario A (Linear Decay of SM): If

    
     vs Time is linear, the reaction is 1st Order  in Boron. Interpretation: Transmetallation is fast; Oxidative Addition is likely RDS.
    
  • Scenario B (Linear Formation of Product): If [Product] vs Time is linear (Zero Order in SM), the catalyst is saturated with Boron. Interpretation:Transmetallation is the RDS. This is common for bulky Borinic esters (9-BBN types).

Troubleshooting & Optimization (Causality-Based)

When kinetics are sluggish with Borinic Esters, "blind" screening of ligands often fails. Use this causality matrix:

ObservationProbable CauseCorrective Action
High Homocoupling (

)
Oxidative induced disproportionation of Borinic species.Degas solvents thoroughly. Oxygen accelerates borinic acid oxidation/homocoupling.
Stalled Conversion (<50%) "Boronate" species is too stable (thermodynamic sink).Switch Base Cation. Change from

to

or

. Smaller counter-cations can destabilize the ate-complex, pushing the equilibrium toward TM.
Protodeboronation Slow Transmetallation allows water to attack the C-B bond.Increase Catalyst Loading or use Anhydrous Bases (e.g., KOSiMe3). Speeding up TM (

) outcompetes hydrolysis (

).

References

  • Soderquist, J. A., & Matos, K. (1998).[1] The Suzuki-Miyaura Coupling with 9-BBN Derivatives: The Boronate Pathway. Journal of Organic Chemistry.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link

  • Carrow, B. P., & Hartwig, J. F. (2011).[1] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[1][2] Link

  • Denmark, S. E., & Smith, R. C. (2005). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Wiley InterScience. Link

  • Delporte, C., et al. (2021). Protodeboronation of Boronic Esters: Kinetic Insights. Journal of the American Chemical Society.[1][2] Link[2]

Sources

Orthogonal Reactivity of Borinic Esters in Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Advantage of Borinic Esters

In the landscape of iterative cross-coupling, borinic esters (


)  occupy a unique and often underutilized niche compared to their ubiquitous counterparts, boronic acids (

) and MIDA boronates. While MIDA technology relies on protecting group orthogonality (sp

vs. sp

hybridization), borinic ester orthogonality is driven by innate electronic and steric differentiation .

This guide details how to leverage the heightened Lewis acidity and distinct transmetallation kinetics of borinic esters to achieve chemoselective, sequential C–C bond formations without intermediate purification or deprotection steps. By understanding the reactivity hierarchy—Borinic Acid/Ester > Boronic Acid > Boronic Ester (Pinacol) —researchers can design "one-pot" cascades that rapidly assemble complex scaffolds.

Mechanistic Foundation: Why Borinic Esters Are Different

The orthogonality of borinic esters stems from their electronic structure. Unlike boronic esters, which are stabilized by two oxygen donors, borinic esters possess only one oxygen donor and two carbon ligands.

The Lewis Acidity Driver[1]
  • Electronic Effect: The reduced p-donation from oxygen renders the boron center in borinic esters significantly more Lewis acidic.

  • Kinetic Consequence: This increased acidity facilitates rapid coordination with the hard base (hydroxide or alkoxide) to form the active "ate" complex (

    
    ).
    
  • Transmetallation: The resulting "ate" complex undergoes transmetallation to Palladium(II) orders of magnitude faster than the corresponding pinacol boronate, allowing for selective coupling at lower temperatures.

Reactivity Hierarchy

The following diagram illustrates the reactivity differentials that enable orthogonal sequencing.

ReactivityHierarchy cluster_conditions Coupling Conditions Borinic Borinic Esters / Acids (R2B-OR / R2B-OH) High Lewis Acidity BoronicAcid Boronic Acids (RB(OH)2) Moderate Reactivity Borinic->BoronicAcid >> Faster Transmetallation BoronicPin Boronic Esters (B-Pin / B-Neo) High Stability / Low Reactivity BoronicAcid->BoronicPin > Faster Transmetallation MIDA MIDA Boronates (sp3 Hybridized) Latent / Protected BoronicPin->MIDA Orthogonal (Requires Hydrolysis)

Figure 1: Reactivity hierarchy of organoboron species in Suzuki-Miyaura coupling.[1] Borinic esters dominate kinetic reactivity, enabling their selective consumption in the presence of boronic esters.

Comparative Analysis: Borinic Esters vs. Alternatives

The table below contrasts borinic esters with standard alternatives in the context of sequential coupling.

FeatureBorinic Esters (e.g., 9-BBN derivatives) Boronic Esters (Pinacol) MIDA Boronates
Primary Mechanism High Lewis Acidity

Fast "Ate" Formation
Stability

Slow Activation
sp

Hybridization

Protected
Activation Trigger Mild Base (e.g.,

), Room Temp
Strong Base, Heat, or HydrolysisAqueous Hydrolysis (NaOH/NaHCO

)
Atom Economy Moderate (9-BBN byproduct) to High (Diaryl)HighLow (MIDA ligand waste)
Orthogonality Kinetic: Reacts before B-PinThermodynamic: Retained until activatedSwitchable: Release via hydrolysis
Key Limitation Sensitivity to oxidation; 9-BBN byproduct removalSlow reactivity with bulky electrophilesSolubility issues; Stepwise release needed

Orthogonality in Action: Sequential Strategies

Strategy A: The "Kinetic Bypass" (Borinic First)

This strategy utilizes a mixed bis-metallated species containing both a borinic ester (often alkyl-9-BBN) and a boronic ester (B-Pin).

  • Step 1: The borinic ester couples selectively at Room Temperature (RT) due to its superior Lewis acidity. The B-Pin moiety remains intact as a spectator.

  • Step 2: The reaction temperature is raised, or a stronger base/activator (e.g., hydroxide) is added to activate the B-Pin for the second coupling.

Strategy B: The "Aggarwal" Homologation (Stereocontrolled Assembly)

While not a simple cross-coupling, this is the most powerful application of borinic ester orthogonality. A boronic ester is converted into a borinate (borinic ester intermediate) via lithiation, which then rearranges. This allows the growing chain to remain active while retaining stereochemistry.

Experimental Protocol: Sequential Chemoselective Coupling

Objective: Selective coupling of a B-alkyl-9-BBN (borinic ester) in the presence of an aryl-B-Pin.

Protocol Validation (Self-Validating System)
  • Checkpoint 1: Monitor disappearance of the 9-BBN alkyl region in

    
    H NMR (0.5–2.0 ppm) to confirm Step 1 completion.
    
  • Checkpoint 2: Confirm retention of the B-Pin signal (singlet at ~1.3 ppm) before initiating Step 2.

Step-by-Step Methodology
Step 1: Selective Coupling of the Borinic Ester [2]
  • Preparation: In a glovebox or under Ar, charge a reaction vial with the B-alkyl-9-BBN derivative (1.0 equiv) and the Aryl-B-Pin-Halide (e.g., 4-bromophenylboronic acid pinacol ester, 1.0 equiv).

  • Catalyst System: Add Pd(dppf)Cl

    
     (3 mol%). Note: Bidentate ligands like dppf are preferred to prevent ligand exchange with the B-Pin.
    
  • Base/Solvent: Add degassed THF and aqueous

    
     (3.0 M, 2.0 equiv).
    
  • Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.

    • Why? At RT, the highly Lewis acidic 9-BBN derivative forms the hydroxy-borinate complex and transmetallates. The sterically hindered and less acidic B-Pin remains dormant.

  • Validation: Aliquot for GC-MS/NMR. Ensure complete consumption of the alkyl-borane and retention of the Ar-B-Pin.

Step 2: Activation of the Retained Boronic Ester
  • Addition: To the same reaction vessel (no workup), add the second electrophile (Aryl Iodide/Bromide, 1.2 equiv).

  • Promoter: Add a stronger base solution (e.g., 3.0 M NaOH or Ba(OH)

    
    ) or increase temperature to 60–80 °C .
    
  • Reaction: Stir until the second coupling is complete (typically 4–12 hours).

  • Workup: Standard aqueous extraction and silica purification.

Visualization of the Sequential Workflow

SequentialWorkflow Start Substrate: Alkyl-9-BBN (Borinic) + Aryl-Bromide-B-Pin Reagent1 Step 1 Conditions: Pd(dppf)Cl2, K3PO4 25 °C (Mild) Start->Reagent1 Inter Intermediate: Coupled Alkyl-Aryl-B-Pin (B-Pin Intact) Reagent1->Inter Kinetic Selection (Borinic reacts first) Reagent2 Step 2 Conditions: Add Aryl-Iodide NaOH, 80 °C (Harsh) Inter->Reagent2 Product Final Product: Biaryl / Alkyl-Aryl Scaffold Reagent2->Product Thermodynamic Activation (B-Pin reacts second)

Figure 2: Sequential workflow demonstrating the kinetic bypass strategy. The borinic ester is engaged under mild conditions, preserving the boronic ester for a subsequent, high-energy activation step.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Sandrock, D. L., & Molander, G. A. (2010). Synthetic applications of the Suzuki–Miyaura cross-coupling reaction. Current Organic Chemistry. (Discusses reactivity trends of B-alkyl-9-BBN vs B-Pin).
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. Link

  • Li, H., & Burke, M. D. (2015). Pinacol Boronates as Intermediates in the Synthesis of Complex Molecules.[3] Journal of the American Chemical Society.[4] (Foundational work on MIDA/Pinacol orthogonality).

  • Xu, L., & Li, P. (2014). Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Alkyl Boronic Esters. Chemistry - A European Journal.

Sources

A Comparative Guide to the Electrochemical Properties of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic Acid and Structurally Related Organoboron Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Organoboron compounds, particularly boronic acids and their derivatives, have garnered significant attention in fields ranging from synthetic chemistry to materials science and drug development. Their unique electronic properties and ability to engage in reversible covalent interactions make them valuable motifs in the design of chemical sensors and responsive materials. W[1][2]hile the electrochemical behavior of boronic acids is relatively well-documented, their borinic acid counterparts, characterized by two carbon-boron bonds, remain less explored. Borinic acids exhibit enhanced Lewis acidity compared to boronic acids, suggesting potentially distinct and advantageous electrochemical characteristics.

[3]This guide focuses on the electrochemical properties of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid , a compound for which specific electrochemical data is not yet prevalent in the scientific literature. In the absence of direct experimental results, this document serves as a comprehensive roadmap for researchers, outlining a rigorous comparative study. We will propose a detailed experimental framework to characterize this novel borinic acid and objectively compare its performance against three strategically selected alternatives. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this promising class of molecules.

The comparative analysis will be based on the following selected compounds:

  • Diphenylborinic Acid : A well-known diarylborinic acid, serving as a fundamental benchmark for the electrochemical behavior of the borinic acid functional group.

  • 4-Methylphenylboronic Acid : The corresponding boronic acid to our target molecule's aryl substituent. This comparison will illuminate the influence of the second organic substituent in the borinic acid versus a hydroxyl group in the boronic acid on the electrochemical properties.

  • Ferrocenylboronic Acid : A widely studied redox-active organoboron compound. It will serve as a valuable benchmark for a system with a well-defined, reversible redox couple, providing a point of reference for the electrochemical reversibility and electron transfer kinetics of our target compound.

[4]## Comparative Electrochemical Analysis: A Proposed Study

This section outlines the anticipated electrochemical behavior of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid in relation to the selected comparators. These hypotheses are grounded in the fundamental principles of physical organic chemistry and the established electrochemical behavior of related organoboron compounds.

The primary techniques for this investigation will be Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) . CV provides crucial information on redox potentials, electrochemical reversibility, and electron transfer kinetics, while DPV offers enhanced sensitivity for detecting redox events.

### Expected Trends and Scientific Rationale

The key electrochemical parameters to be determined are the oxidation potential (Ep,a) and, if applicable, the reduction potential (Ep,c) . These values provide insight into the ease with which the molecule donates or accepts electrons.

  • 2,2-Dimethylpropoxy-(4-methylphenyl)borinic Acid vs. Diphenylborinic Acid : The electron-donating nature of the 4-methyl group on the phenyl ring is expected to make the tolyl group of our target compound easier to oxidize than the unsubstituted phenyl groups of diphenylborinic acid. Consequently, a lower anodic peak potential is anticipated for 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid. The sterically bulky 2,2-dimethylpropoxy (neopentyloxy) group is primarily an electron-donating alkyl group, which should further contribute to a lower oxidation potential.

  • 2,2-Dimethylpropoxy-(4-methylphenyl)borinic Acid vs. 4-Methylphenylboronic Acid : The presence of two electron-donating organic substituents (4-methylphenyl and the alkyl chain of the neopentyloxy group) attached to the boron atom in the borinic acid should result in a higher electron density at the boron center and the associated aryl ring compared to the boronic acid, which has one organic substituent and two electron-withdrawing hydroxyl groups. This is expected to make the borinic acid easier to oxidize, resulting in a lower oxidation potential.

  • vs. Ferrocenylboronic Acid : Ferrocenylboronic acid is known to undergo a well-defined, reversible one-electron oxidation of the ferrocene moiety. T[4]his process is typically observed at a relatively low positive potential. The oxidation of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid is expected to be an irreversible process occurring at a significantly higher potential, as it would likely involve the oxidation of the aromatic ring.

Detailed Experimental Protocols

To ensure the generation of reliable and comparable data, the following detailed experimental protocols are proposed.

Preparation of Solutions

Rationale : Non-aqueous electrochemistry is necessary for these compounds to avoid solvolysis and to access a wider potential window. Acetonitrile is a common solvent for this purpose, and tetrabutylammonium hexafluorophosphate (TBAPF6) is a suitable supporting electrolyte due to its wide electrochemical window and good solubility.

[5]* Electrolyte Solution : Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.

  • Analyte Solutions : Prepare 1 mM solutions of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid, diphenylborinic acid, 4-methylphenylboronic acid, and ferrocenylboronic acid in the 0.1 M TBAPF6/acetonitrile electrolyte solution.

  • Internal Standard : For accurate potential referencing, a 1 mM solution of ferrocene in the electrolyte solution should also be prepared. The ferrocene/ferrocenium (Fc/Fc+) redox couple will be used as an internal standard.

[6]### 2. Electrochemical Cell Setup

A standard three-electrode cell configuration will be used:

  • Working Electrode : Glassy Carbon Electrode (GCE), 3 mm diameter.

  • Reference Electrode : Ag/Ag+ (0.01 M AgNO3 in 0.1 M TBAPF6/acetonitrile).

  • Counter Electrode : Platinum wire or mesh.

Electrode Polishing

Rationale : A clean and smooth electrode surface is critical for obtaining reproducible results. The polishing procedure removes adsorbed species and surface irregularities.

[2][7]1. Polish the GCE with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm alumina slurry on separate polishing pads. 2. Rinse the electrode thoroughly with deionized water after each polishing step. 3. Sonicate the electrode in deionized water, then in ethanol for 5 minutes each to remove any embedded alumina particles. 4. Dry the electrode under a stream of nitrogen.

Electrochemical Measurements

Rationale : Deaeration of the solution with an inert gas is crucial to prevent interference from the electrochemical reduction of dissolved oxygen.

[8]1. Assemble the electrochemical cell and add the analyte solution. 2. Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment. 3. Record a background scan in the electrolyte solution without the analyte to establish the potential window. 4. Cyclic Voltammetry (CV) :

  • Scan Rate: 100 mV/s (initial survey scan).
  • Potential Range: A wide potential range should be scanned initially (e.g., -2.0 V to +2.0 V vs. Ag/Ag+) and then narrowed to focus on the redox features of interest.
  • Perform scan rate dependency studies (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.
  • Differential Pulse Voltammetry (DPV) :
  • Pulse Amplitude: 50 mV
  • Pulse Width: 50 ms
  • Scan Increment: 4 mV
  • After each set of measurements for a given analyte, record the CV of the ferrocene internal standard under the same conditions to calibrate the potential scale. The formal potential (E0') of the Fc/Fc+ couple will be calculated as (Ep,a + Ep,c)/2. All reported potentials should be referenced to the Fc/Fc+ couple.
Experimental Workflow Visualization

G cluster_prep Preparation cluster_setup Cell Assembly & Deaeration cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte & Electrolyte Solutions polish_we Polish Working Electrode assemble_cell Assemble 3-Electrode Cell polish_we->assemble_cell deaerate Deaerate with Ar/N2 (15 min) assemble_cell->deaerate bg_scan Background Scan (Electrolyte only) deaerate->bg_scan cv_scan Cyclic Voltammetry (CV) bg_scan->cv_scan dpv_scan Differential Pulse Voltammetry (DPV) cv_scan->dpv_scan fc_cal Ferrocene Internal Standard Calibration dpv_scan->fc_cal extract_params Extract Epa, Epc, ipa, ipc fc_cal->extract_params ref_potential Reference Potentials to Fc/Fc+ extract_params->ref_potential compare Comparative Analysis ref_potential->compare

Figure 1: Proposed experimental workflow for comparative electrochemical analysis.

Data Presentation for Comparison

The collected experimental data should be organized systematically to facilitate a clear and objective comparison. The following tables provide a template for summarizing the key electrochemical parameters.

Table 1: Cyclic Voltammetry Data
CompoundEp,a (V vs. Fc/Fc+)Ep,c (V vs. Fc/Fc+)ΔEp (mV)ip,a/ip,cReversibility
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
Diphenylborinic Acid
4-Methylphenylboronic Acid
Ferrocenylboronic Acid

Ep,a: Anodic peak potential; Ep,c: Cathodic peak potential; ΔEp = |Ep,a - Ep,c|; ip,a/ip,c: Ratio of anodic to cathodic peak currents.

Table 2: Differential Pulse Voltammetry Data
CompoundEp (V vs. Fc/Fc+)Peak Current (µA)
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
Diphenylborinic Acid
4-Methylphenylboronic Acid
Ferrocenylboronic Acid

Ep: Peak potential.

Concluding Remarks and Future Outlook

This guide provides a comprehensive framework for the systematic investigation of the electrochemical properties of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid. By comparing its behavior to that of carefully selected benchmarks, researchers can gain valuable insights into the structure-property relationships governing the electrochemistry of borinic acids. The proposed experimental protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data.

The findings from this proposed study will not only contribute to the fundamental understanding of organoboron electrochemistry but also pave the way for the rational design of novel borinic acid-based compounds for applications in sensing, catalysis, and materials science. Future work could expand upon this foundation by investigating the effects of different substituents on the borinic acid core and exploring their interactions with various analytes, such as fluoride ions or diols, which are known to modulate the electrochemical response of organoboron compounds.

References

  • James, T. D., & Sandford, T. (2019). Boronic acids and their derivatives. In Comprehensive Organometallic Chemistry III (Vol. 9, pp. 1-56). Elsevier.
  • Nishihara, H. (2011). Boron-based electrochemistry. In Boron-Based Functional Materials (pp. 1-24). Springer, Berlin, Heidelberg.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Konhefr, M. (2020). New possibilities of applications of interactions of boronic acids with emphasis on electrochemically active derivatives (Doctoral dissertation, Masaryk University). [Link]

  • Zhang, Y., & Wang, B. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Electroanalysis, 25(8), 1839-1847. [Link]

  • Tashiro, K., & Shinkai, S. (1997). Ferrocene-boronic acid as a new redox-active host for saccharide recognition. Journal of the Chemical Society, Perkin Transactions 2, (2), 371-376.
  • Ghorbani, M., & Beitollahi, H. (2018). Voltammetric response of ferroceneboronic acid to diol and phenolic compounds as possible pollutants. Journal of the Iranian Chemical Society, 15(1), 167-173. [Link]

  • BASi (Bioanalytical Systems, Inc.). (n.d.). Cyclic Voltammetry in Non-Aqueous Solvents. [Link]

  • Alfa Aesar. (n.d.). Supporting Electrolytes for Electrochemistry. [Link]

  • ALS Co., Ltd. (n.d.). EC electrode handbook/Section 6. Polishing method. [Link]

  • Anzai, J. I. (2012). Voltammetric response of ferroceneboronic acid to diol and phenolic compounds as possible pollutants. Analytical and Bioanalytical Chemistry, 402(2), 641-646.
  • Pine Research Instrumentation. (2023, September 25). Non-Aqueous Reference Electrode Overview. [Link]

  • Légaré, M. A., Courtemanche, M. A., & Fontaine, F. G. (2015). Recent advances in the synthesis of borinic acid derivatives. Chemistry-A European Journal, 21(39), 13564-13577.
  • Zuman, P. (1967). Substituent Effects in Organic Polarography. Plenum Press.
  • Mabbott, G. A. (1983). An introduction to cyclic voltammetry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic Acid

[1]

Executive Summary: Immediate Action Plan

Status: Operational | Hazard Class: Irritant, Combustible (Potential) | Waste Stream: Non-Halogenated Organic[1]

For the disposal of 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid (likely a derivative/ester of p-tolylboronic acid or p-tolylborinic acid), you must treat the compound as a hydrolytically unstable organoboron ester .[1]

  • DO NOT dispose of down the drain.[2] Boron compounds are regulated in aquatic discharge.

  • DO NOT mix with strong oxidizers (peroxides, nitric acid) as this triggers exothermic decomposition to phenols.[1]

  • DO segregate into Non-Halogenated Organic Waste .

  • DO quench reactive residues with water/alcohol before sealing in waste drums to prevent pressure buildup from hydrolysis.

Chemical Profile & Hazard Identification

Establish the "Why" behind the protocol.

To dispose of this chemical safely, we must first deconstruct its reactivity.[1] The nomenclature suggests a borinic or boronic acid ester featuring a p-tolyl (4-methylphenyl) group and a neopentyl-like alkoxy group.

FeatureTechnical DetailDisposal Implication
Core Structure Aryl-Boron-Oxygen linkageSusceptible to hydrolysis.
Hydrolysis Product A p-Tolylboronic/borinic acidSkin/Eye Irritant (Category 2).
Hydrolysis Product B 2,2-Dimethylpropan-1-ol (Neopentyl alcohol)Flammable solid/liquid (Flash point ~37°C).[1]
Stability Moisture SensitiveWaste containers may pressurize if not quenched.
Reactivity Oxidative cleavageForms p-cresol (toxic) if mixed with oxidizers.

Critical Safety Note: While organoboron esters are generally less pyrophoric than boranes (e.g., trimethylborane), they remain combustible.[1] The primary risk during disposal is uncontrolled hydrolysis releasing flammable alcohols or incompatible mixing with oxidizers.

Pre-Disposal Treatment: Quenching & Hydrolysis

The "Self-Validating" Step.

Because this compound contains a B-O-C linkage, it will eventually hydrolyze in the waste container, potentially releasing heat and volatile alcohols.[1] You must force this reaction before disposal to ensure the waste is stable.

Protocol: Controlled Hydrolysis
  • Dissolution: Dissolve the solid/residue in a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).[1]

  • Quenching: Slowly add water or dilute ammonium chloride (

    
    ) solution to the mixture.
    
    • Observation: Look for a mild exotherm or precipitation of the boronic acid species.

  • Validation: Check pH. Neutral to slightly acidic (pH 5-7) is ideal.

  • Transfer: Move the resulting mixture to the waste stream.

HydrolysisPathwayCompound2,2-Dimethylpropoxy-(4-methylphenyl)borinic acidIntermediateTransition State(Boronate Complex)Compound->Intermediate HydrolysisWater+ H2O(Moisture/Quench)Water->IntermediateAcidp-Tolylboronic Acid(Solid Irritant)Intermediate->Acid CleavageAlcoholNeopentyl Alcohol(Flammable)Intermediate->Alcohol Release

Figure 1: Hydrolysis pathway necessitating quenching. The release of neopentyl alcohol adds flammability to the waste stream.

Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, solid residues.[1]

  • PPE Required: Nitrile gloves, safety goggles, lab coat.[1][2] N95 dust mask if powder is fine.

  • Segregation: Do not mix with trash. Use a dedicated Solid Chemical Waste container.

  • Labeling: Label as "Solid Organic Waste: Organoboron Ester."

    • Add Hazard Tags: Irritant, Flammable (due to potential alcohol release).[1]

  • Container: High-density polyethylene (HDPE) or glass jar.

  • RCRA Classification: Likely D001 (Ignitable) if the hydrolysis releases significant neopentyl alcohol.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Quenched reactions, dissolved residues.[1]

  • Solvent Check: Ensure the solvent carrier is Non-Halogenated (e.g., Acetone, MeOH, THF).[1]

    • If Halogenated (DCM/Chloroform): Must go to Halogenated Waste .[2]

  • Compatibility Check: Ensure NO oxidizing agents (Hydrogen Peroxide, Nitric Acid) are present.

    • Test: Use starch-iodide paper if unsure about peroxides.

  • Transfer: Pour into Non-Halogenated Organic Solvent waste drum.

  • Documentation: Log the volume and constituents (e.g., "1% Organoboron in Acetone").

Scenario C: Spill Cleanup
  • Isolate: Remove ignition sources.

  • Absorb: Use vermiculite, sand, or a commercial organic spill pad.[1]

    • Avoid: Do not use paper towels for large spills (increases surface area for flammability).

  • Collect: Scoop into a sealable bag/container.

  • Clean: Wipe surface with a soap/water solution to hydrolyze and remove sticky boron residues.

Regulatory & Compliance Logic
RCRA Waste Codes (USA)

This specific compound is not listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic). However, it is regulated by Characteristic :

CharacteristicCodeApplicability
Ignitability D001 High. If the compound or its hydrolysis product (neopentyl alcohol) has a flash point < 60°C.
Reactivity D003 Low/Moderate. Only if it reacts violently with water (unlikely for this ester, but possible for precursors).
Toxicity None Not a TCLP metal or pesticide. However, Boron is regulated in some state water boards (e.g., California).[1]
Decision Tree for Waste Stream Selection

WasteDecisionStartWaste MaterialStatePhysical State?Start->StateSolidSolidState->SolidLiquidLiquid/SolutionState->LiquidBin1Solid Chemical Waste(Label: Organoboron)Solid->Bin1HalogenContains Halogens?(DCM, CHCl3)Liquid->HalogenBin2Halogenated WasteHalogen->Bin2YesBin3Non-Halogenated Waste(D001)Halogen->Bin3No

Figure 2: Logic flow for selecting the correct waste container.

References
  • National Institutes of Health (NIH) - PubChem. 4-Methylphenylboronic acid (Parent Acid Data). Retrieved from pubchem.ncbi.nlm.nih.gov. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from epa.gov. Link

  • Fisher Scientific. Safety Data Sheet: Phenylboronic acid neopentyl glycol ester (Analogous Structure). Retrieved from fishersci.com. Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Link

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